In-Depth Technical Guide: Structure Elucidation of Propargyl-PEG3-Sulfone-PEG3-Propargyl
In-Depth Technical Guide: Structure Elucidation of Propargyl-PEG3-Sulfone-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-Sulfone-PEG3-Propargyl is a homobifunctional crosslinker integral to the development of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises two terminal propargyl groups, providing reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] These are connected by two polyethylene (B3416737) glycol (PEG) chains of three units each, flanking a central sulfone group. The PEG chains enhance the solubility and bioavailability of the resulting PROTAC molecule, while the sulfone group can contribute to the linker's rigidity and polarity.[2][3] This guide provides a comprehensive overview of the structure, proposed synthesis, and analytical characterization of this important linker.
Molecular Structure and Properties
The fundamental characteristics of Propargyl-PEG3-Sulfone-PEG3-Propargyl are summarized in the table below, based on information from chemical suppliers.[4]
| Property | Value |
| Chemical Name | 1-(3,6,9,12-tetraoxapentadec-14-yne-1-sulfonyl)-3,6,9,12-tetraoxapentadec-14-yne[4] |
| CAS Number | 2055024-44-5[4] |
| Molecular Formula | C22H38O10S[4] |
| Molecular Weight | 494.60 g/mol [4] |
| Appearance | Solid Powder[4] |
| Purity | ≥98%[4] |
| SMILES | C#CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C[4] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of Propargyl-PEG3-Sulfone-PEG3-Propargyl.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Bis(propargyl-PEG3)-Sulfide
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To a solution of Propargyl-PEG3-Mesylate (2 equivalents) in anhydrous acetonitrile, add sodium sulfide (1 equivalent).
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Heat the reaction mixture to reflux and stir under an inert atmosphere for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield Bis(propargyl-PEG3)-Sulfide.
Step 2: Oxidation to Propargyl-PEG3-Sulfone-PEG3-Propargyl
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Dissolve the Bis(propargyl-PEG3)-Sulfide (1 equivalent) in dichloromethane (B109758) (DCM) and cool the solution to 0°C in an ice bath.
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Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) in DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol (B129727) in dichloromethane) to afford the final product, Propargyl-PEG3-Sulfone-PEG3-Propargyl.
Structural Elucidation Data (Predicted)
The following tables present the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the confirmation of the structure of Propargyl-PEG3-Sulfone-PEG3-Propargyl.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | d | 4H | -O-CH₂ -C≡CH |
| ~3.80 | t | 4H | -SO₂-CH₂ -CH₂-O- |
| ~3.70 - 3.55 | m | 24H | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~3.40 | t | 4H | -SO₂-CH₂-CH₂ -O- |
| ~2.45 | t | 2H | -C≡CH |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~79.5 | -C ≡CH |
| ~75.0 | -C≡C H |
| ~70.5 - 69.0 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~68.5 | -SO₂-CH₂-C H₂-O- |
| ~58.5 | -O-C H₂-C≡CH |
| ~55.0 | -SO₂-C H₂-CH₂-O- |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 495.23 |
| [M+Na]⁺ | 517.21 |
| [M+K]⁺ | 533.18 |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. The spectrum should be referenced to the residual solvent peak.
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¹³C NMR: Acquire a carbon-13 NMR spectrum on the same instrument. A DEPT-135 experiment can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.
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Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons. Compare the observed chemical shifts in both ¹H and ¹³C spectra with the predicted values to confirm the structure.
Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
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Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
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Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺ and [M+K]⁺.
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Data Analysis: Compare the observed m/z values with the calculated exact mass of the expected ions to confirm the molecular weight of the compound.
Application in PROTAC Development
Propargyl-PEG3-Sulfone-PEG3-Propargyl serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The terminal propargyl groups allow for the facile conjugation to azide-functionalized ligands via click chemistry.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Assembly and Evaluation
The following workflow outlines the general steps for using Propargyl-PEG3-Sulfone-PEG3-Propargyl to create and test a new PROTAC.
Caption: Experimental workflow for PROTAC synthesis and biological evaluation.
References
- 1. Buy Propargyl-PEG3-Sulfone-PEG3-Propargyl (EVT-3461623) | 2055024-44-5 [evitachem.com]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
